molecular formula C14H18N4O2 B2442925 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380057-93-0

2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2442925
CAS RN: 2380057-93-0
M. Wt: 274.324
InChI Key: WPDKGVVTOJMFHG-UHFFFAOYSA-N
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Description

2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is a chemical compound that has drawn significant attention from researchers due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes, thereby preventing the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects:
2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole in lab experiments include its high potency and selectivity towards various enzymes. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole. One potential direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to study its potential use as an antiviral agent against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand its mechanism of action and to improve its solubility in water for use in various experiments.
Conclusion:
In conclusion, 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is a promising compound that has shown potential applications in medicinal chemistry. Its ability to inhibit various enzymes and its potential use as an anticancer, antiviral, and anti-inflammatory agent make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to improve its solubility in water for use in various experiments.

Synthesis Methods

The synthesis of 2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole is a multi-step process that involves the use of various reagents and solvents. The most common method involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with ethyl chloroformate, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an inhibitor of various enzymes such as tyrosine kinases, phosphodiesterase, and carbonic anhydrase. Additionally, it has also been studied for its potential use as an anticancer agent, antiviral agent, and anti-inflammatory agent.

properties

IUPAC Name

2-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-12(10-19-13-3-5-15-6-4-13)8-18(7-1)9-14-17-16-11-20-14/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKGVVTOJMFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=CO2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

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